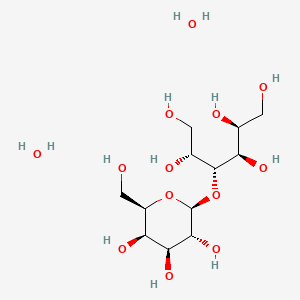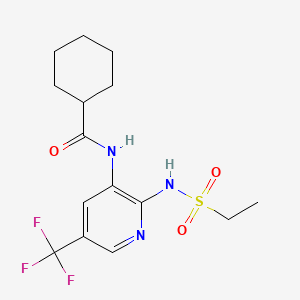
Cyclohexanecarboxamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
概述
描述
IS-741, also known as Fuzapladib, is an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor. It is a leukocyte adhesion molecule and a phospholipase A2 (PLA2) inhibitor. IS-741 exerts anti-inflammatory effects by inhibiting leukocyte migration into inflammatory sites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of IS-741 involves the preparation of N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for IS-741 are not extensively documented in the public domain. the compound is available for scientific research and pharmaceutical applications, indicating that it is produced under controlled conditions to ensure high purity and consistency .
化学反应分析
Types of Reactions
IS-741 undergoes various chemical reactions, including:
Oxidation: Involves the transfer of electrons, often using oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving IS-741 include oxidizing agents, reducing agents, and various solvents such as DMSO. The conditions for these reactions are typically controlled to maintain the stability and activity of the compound .
Major Products Formed
The major products formed from the reactions involving IS-741 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
IS-741 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study leukocyte adhesion and migration.
Biology: Investigated for its effects on leukocyte function and inflammation.
作用机制
IS-741 exerts its effects by inhibiting the activation of leukocyte-function-associated antigen type 1 (LFA-1) and phospholipase A2 (PLA2). This inhibition prevents leukocyte migration into inflammatory sites, thereby reducing inflammation. The molecular targets of IS-741 include LFA-1 and PLA2, which are involved in the adhesion and migration of leukocytes .
相似化合物的比较
Similar Compounds
Salazosulfapyridine: An anti-inflammatory drug used to treat inflammatory bowel disease.
Adrenocortical Steroids: Used to inhibit the metabolic pathway of arachidonic acid and reduce inflammation.
Uniqueness of IS-741
IS-741 is unique in its dual inhibition of LFA-1 and PLA2, making it a potent anti-inflammatory agent. Its ability to inhibit leukocyte migration and adhesion sets it apart from other similar compounds, providing a targeted approach to reducing inflammation .
属性
CAS 编号 |
141283-87-6 |
|---|---|
分子式 |
C15H20F3N3O3S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22) |
InChI 键 |
TUWCZRFHNIOVTC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
规范 SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2 |
外观 |
Solid powder |
其他 CAS 编号 |
141283-87-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
IS 741 IS-741 N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




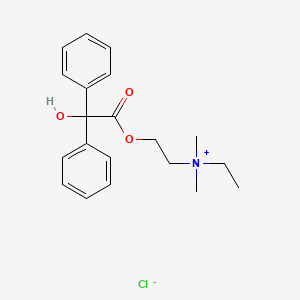
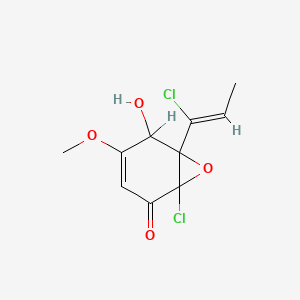

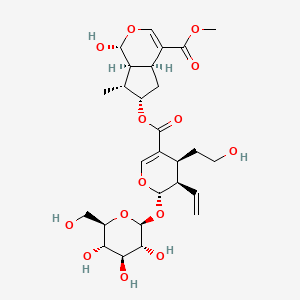


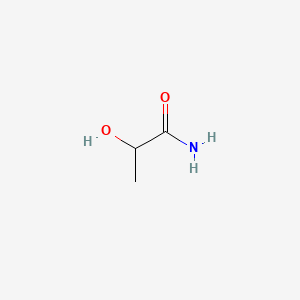

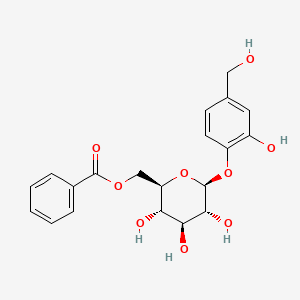
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)
